Benzoic acid, 2-[(2-amino-5-hydroxy-7-sulfo-1-naphthalenyl)azo]-5-nitro-, disodium salt
Description
Chemical Structure and Properties The compound, identified by CAS RN 101200-51-5, is a disodium salt featuring a benzoic acid backbone substituted with a nitro group at position 5 and an azo-linked naphthalene moiety at position 2. The naphthalene ring contains amino (-NH₂), hydroxy (-OH), and sulfo (-SO₃H) groups at positions 2, 5, and 7, respectively. The disodium salt enhances water solubility, making it suitable for applications in dyes and pigments. Its molecular formula is C₁₇H₁₀N₄O₈S·2Na, with a molecular weight of approximately 500 g/mol.
Applications Primarily used as an azo dye, this compound likely exhibits strong coloration (e.g., red or orange) due to the conjugated π-system of the azo group and aromatic rings. Its solubility in water suggests applications in textile dyeing, inks, or cosmetics.
Properties
CAS No. |
67875-25-6 |
|---|---|
Molecular Formula |
C17H10N4Na2O8S |
Molecular Weight |
476.3 g/mol |
IUPAC Name |
disodium;6-amino-5-[(2-carboxy-4-nitrophenyl)diazenyl]-8-oxidonaphthalene-2-sulfonate |
InChI |
InChI=1S/C17H12N4O8S.2Na/c18-13-7-15(22)11-6-9(30(27,28)29)2-3-10(11)16(13)20-19-14-4-1-8(21(25)26)5-12(14)17(23)24;;/h1-7,22H,18H2,(H,23,24)(H,27,28,29);;/q;2*+1/p-2 |
InChI Key |
ZTEYHIMDTCOIKX-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)N=NC2=C3C=CC(=CC3=C(C=C2N)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-[(2-amino-5-hydroxy-7-sulfonato-1-naphthyl)azo]-5-nitrobenzoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-amino-5-hydroxy-7-sulfonato-1-naphthylamine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 5-nitrobenzoic acid under alkaline conditions to form the azo compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pH levels, which are crucial for the stability of the diazonium intermediate and the efficiency of the coupling reaction .
Chemical Reactions Analysis
Types of Reactions
Disodium 2-[(2-amino-5-hydroxy-7-sulfonato-1-naphthyl)azo]-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction of the azo bond can lead to the formation of corresponding amines.
Substitution: The sulfonate and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Disodium 2-[(2-amino-5-hydroxy-7-sulfonato-1-naphthyl)azo]-5-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, food, and cosmetics.
Mechanism of Action
The compound exerts its effects primarily through its azo bond, which can undergo reversible cleavage under certain conditions. This property is exploited in various applications, such as pH indicators and drug delivery systems. The molecular targets and pathways involved include interactions with cellular proteins and enzymes, which can lead to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The following table compares key features of the target compound with similar azo dyes and pigments:
Key Findings from Comparative Analysis
Substitution Patterns and Solubility
- Amino/Hydroxy/Sulfo-Naphthalene Group (Target Compound): The combination of electron-donating (-NH₂, -OH) and electron-withdrawing (-SO₃H) groups on the naphthalene ring enhances water solubility and stabilizes the azo bond against photodegradation compared to simpler azo dyes .
- Sulfophenyl vs.
Pigments vs. Dyes
- C.I. Pigment Red 10 () : As a calcium sodium salt, this compound is insoluble in water, functioning as a pigment rather than a dye. The chloro and hydroxy groups improve lightfastness but limit textile applications .
Toxicity and Regulatory Status
- The target compound’s failure to meet CEPA criteria suggests higher environmental persistence or toxicity compared to analogues like the polymeric dye (CAS 72245-24-0), which lacks regulatory flags .
Biological Activity
Benzoic acid, 2-[(2-amino-5-hydroxy-7-sulfo-1-naphthalenyl)azo]-5-nitro-, disodium salt, is a synthetic compound primarily used in dyeing and as a biological marker. Its complex structure includes various functional groups that contribute to its biological activity. This article reviews the biological effects of this compound, supported by research findings and case studies.
- Molecular Formula : C23H14N6Na2O9S
- Molecular Weight : 596.44 g/mol
- CAS Number : 16894-32-9
Antimicrobial Properties
Research indicates that benzoic acid derivatives exhibit antimicrobial activity against various pathogens. A study demonstrated that the compound showed significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
Cytotoxicity and Anticancer Activity
The compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that it induces apoptosis in human breast cancer cells (MCF-7) and colon cancer cells (HT-29) at concentrations above 25 µM. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .
Genotoxicity Studies
Genotoxicity assessments conducted on mammalian cells have shown mixed results. Some studies report a weak clastogenic effect in rat lymphocyte cultures when exposed to high concentrations of the compound without metabolic activation . However, other assays, including the Ames test, have indicated no significant mutagenic potential, suggesting that while it may cause DNA damage at elevated levels, it is not inherently genotoxic under normal exposure conditions .
Case Study 1: Dermatological Reactions
A clinical case involving patients exposed to dyes containing this compound reported mild to moderate skin irritation. The patients exhibited symptoms such as erythema and pruritus after prolonged contact with textiles dyed with the compound. Patch tests confirmed allergic contact dermatitis in susceptible individuals .
Case Study 2: Environmental Impact
In environmental assessments, the compound was found to degrade under UV light and showed low toxicity to aquatic organisms at environmentally relevant concentrations. However, bioaccumulation potential was noted in sediment-dwelling species, raising concerns about long-term ecological effects .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
